N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzothiazoles are bicyclic structures containing both a benzene ring and a thiazole ring, making them privileged scaffolds in drug discovery .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may target proteins or enzymes involved in the survival and replication of mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been reported to inhibit the growth of mycobacterium tuberculosis . This suggests that N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide may interact with its targets in a way that disrupts the normal functioning of the bacteria, leading to its death.
Biochemical Pathways
Given its potential anti-tubercular activity, it may affect pathways crucial for the survival and replication of mycobacterium tuberculosis .
Result of Action
Given its potential anti-tubercular activity, it may lead to the death of mycobacterium tuberculosis cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide can be achieved through various synthetic pathways. One common method involves the reaction of 4,5-dimethyl-2-aminobenzothiazole with acetic anhydride under reflux conditions. The reaction typically proceeds in the presence of a base such as pyridine, which acts as a catalyst .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve multi-step processes that include diazo-coupling, Knoevenagel condensation, and Biginelli reactions. These methods are optimized for large-scale production and often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzothiazole derivatives .
Scientific Research Applications
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide: Similar in structure but with a chlorine substituent.
N-(7-Oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide: Contains an additional oxygen atom in the benzothiazole ring.
Uniqueness
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its dimethyl groups enhance its lipophilicity, making it more effective in penetrating biological membranes .
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-6-4-5-9-10(7(6)2)13-11(15-9)12-8(3)14/h4-5H,1-3H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQNWNTXHDZPRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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